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Omigapil: A Comparative Analysis in
Neurodegenerative Disease Models
A detailed examination of the experimental data and therapeutic potential of Omigapil across

different neurodegenerative disease models reveals a promising preclinical profile that did not

translate into clinical efficacy. This guide provides a comprehensive comparison of Omigapil's
performance in models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and

Congenital Muscular Dystrophy (CMD), offering insights for researchers, scientists, and drug

development professionals.

Omigapil (also known as TCH346 and CGP3466b) is a CNS-penetrant compound with anti-

apoptotic properties.[1] Its primary mechanism of action is the inhibition of the pro-apoptotic

activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Under conditions of cellular

stress, GAPDH can be nitrosylated and translocate to the nucleus, where it interacts with

Siah1, an E3 ubiquitin ligase, initiating a cell death cascade. Omigapil binds to GAPDH,

preventing its nitrosylation and subsequent nuclear translocation, thereby blocking this

apoptotic pathway without affecting GAPDH's glycolytic activity.[1]

Comparative Preclinical and Clinical Findings
Omigapil demonstrated significant neuroprotective effects in various preclinical models of

neurodegenerative diseases. However, these promising preclinical results did not translate into

successful clinical outcomes in trials for ALS and PD.[1] In the case of CMD, a Phase I trial
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established its safety, but the development was discontinued before efficacy could be

determined.[2]

Quantitative Data Summary
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Disease Model Animal Model
Key Preclinical
Findings

Clinical Trial
Outcome

Amyotrophic Lateral

Sclerosis (ALS)

SOD1-G93A

transgenic mice

Showed exceptional

promise in eliciting

neuroprotection.[1]

Phase II/III Trial: No

significant difference

in the rate of decline

of the ALS Functional

Rating Scale-Revised

(ALSFRS-R)

compared to placebo.

The trial did not show

evidence of a

beneficial effect on

disease progression.

Parkinson's Disease

(PD)

MPTP-induced mouse

model

Demonstrated

neuroprotection of

dopaminergic

neurons.[1]

Phase II Trial: Did not

show evidence of a

neuroprotective effect.

No significant

differences in time to

disability requiring

dopaminergic

treatment or changes

in the Unified

Parkinson's Disease

Rating Scale

(UPDRS) compared to

placebo.

Congenital Muscular

Dystrophy (CMD)

dyW/dyW and

dy2J/dy2J mouse

models (LAMA2-RD),

Col6a1-/- mouse

model (COL6-RD)

In dyW/dyW mice,

Omigapil improved

survival, weight, and

locomotor activity. In

dy2J/dy2J and

Col6a1-/- mice, it

decreased apoptosis.

Phase I Trial

(CALLISTO): Safe

and well-tolerated in

children with LAMA2-

and COL6-related

dystrophies. However,

the trial was not long

enough to assess

efficacy, and the

development of
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Omigapil for CMD was

discontinued by

Santhera

Pharmaceuticals.[2]

Signaling Pathway of Omigapil's Neuroprotective
Action
The following diagram illustrates the proposed mechanism of action of Omigapil in preventing

apoptosis.
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Caption: Omigapil's mechanism of action in preventing apoptosis.

Experimental Workflows
The preclinical evaluation of Omigapil in ALS and PD models followed standardized

experimental workflows.
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Workflow for ALS Preclinical Studies

SOD1-G93A Transgenic Mice

Treatment Groups:
- Omigapil

- Vehicle Control

Motor Function Assessment
(e.g., Rotarod, Grip Strength)

Lifespan Monitoring

Post-mortem Analysis:
- Motor Neuron Count
- Biomarker Analysis

Statistical Analysis of
Outcomes

 

Induction of Parkinsonism
(MPTP Injection)

Treatment Groups:
- Omigapil

- Vehicle Control

Behavioral Assessment
(e.g., Pole Test, Open Field)

Post-mortem Analysis:
- Dopamine Levels (HPLC)

- Metabolite Analysis

Histological Examination:
- Dopaminergic Neuron Count (TH Staining)

Statistical Analysis of
Outcomes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9902867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9902867/
https://www.researchgate.net/publication/371362183_Parkinson's_Disease_Drug_Therapies_in_the_Clinical_Trial_Pipeline_2023_Update
https://www.benchchem.com/product/b10783124#comparative-study-of-omigapil-in-different-neurodegenerative-disease-models
https://www.benchchem.com/product/b10783124#comparative-study-of-omigapil-in-different-neurodegenerative-disease-models
https://www.benchchem.com/product/b10783124#comparative-study-of-omigapil-in-different-neurodegenerative-disease-models
https://www.benchchem.com/product/b10783124#comparative-study-of-omigapil-in-different-neurodegenerative-disease-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10783124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

